molecular formula C16H22FN3O3 B6587933 methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate CAS No. 1235141-36-2

methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate

Numéro de catalogue: B6587933
Numéro CAS: 1235141-36-2
Poids moléculaire: 323.36 g/mol
Clé InChI: MKJPZLPXTXTZAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate is a piperidine-based small molecule characterized by:

  • A piperidine ring substituted with a methyl carboxylate group at position 1.
  • A carbamoyl urea linker at position 4, bridging the piperidine ring to a 4-fluorobenzyl moiety.

This compound shares structural motifs common in kinase inhibitors, GPCR modulators, and enzyme-targeting agents, as evidenced by its analogs in pharmacological studies .

Propriétés

IUPAC Name

methyl 4-[[(4-fluorophenyl)methylcarbamoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-23-16(22)20-8-6-13(7-9-20)11-19-15(21)18-10-12-2-4-14(17)5-3-12/h2-5,13H,6-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJPZLPXTXTZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes diverse research findings on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C14H18FNO2
  • Molecular Weight : 251.30 g/mol
  • IUPAC Name : Methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate
  • CAS Number : 518048-02-7

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been studied for its role as a NMDA receptor antagonist , which is significant in the context of neurological disorders. NMDA receptors are involved in synaptic plasticity and memory function, making them a target for conditions like Alzheimer's disease and schizophrenia .

Antiviral Activity

Research indicates that derivatives of compounds similar to methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate have shown promising antiviral activity. For instance, N-heterocycles have been evaluated for their ability to inhibit viral replication, with some compounds achieving EC50 values ranging from 5 to 28 μM against respiratory syncytial virus (RSV) . Although specific data on the compound itself is limited, its structural analogs suggest potential effectiveness against viral pathogens.

Anticancer Properties

In vitro studies have demonstrated that piperidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For example, specific piperidine derivatives were shown to reduce tumor volume in mouse models without significant side effects . The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes implicated in disease processes. For instance, studies on similar compounds have reported effective inhibition of GSK3 (glycogen synthase kinase 3), which is involved in various cellular processes including metabolism and cell cycle regulation. Compounds with similar structures showed low nanomolar IC50 values against this enzyme .

Case Studies and Research Findings

StudyFindings
Manvar et al. (2024)Developed pyrazolecarboxamide hybrids showing significant inhibition against HCV with an IC50 of 9.19 μM .
MDPI Review (2024)Highlighted various synthesized compounds showing antiviral activity with selectivity indices indicating potential therapeutic applications .
ACS Publications (2014)Reported potent inhibition of GSK3 by aminopyrazole derivatives, suggesting similar piperidine derivatives could exhibit comparable activities .

Safety and Toxicology

While specific safety data for methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate is not extensively documented, general safety assessments for piperidine derivatives indicate that many exhibit low toxicity profiles in preclinical studies. However, further toxicological evaluations are necessary to confirm the safety of this compound in clinical settings.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 NMDA Receptor Antagonism

Research indicates that compounds similar to methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate exhibit NMDA receptor antagonist properties. NMDA receptors are critical in synaptic plasticity and memory function, and their antagonism can be beneficial in treating conditions such as schizophrenia, Alzheimer's disease, and other neurodegenerative disorders .

1.2 Analgesic Properties

The compound has been investigated for its analgesic effects. Studies suggest that it may modulate pain pathways by interacting with various neurotransmitter systems, potentially offering a new avenue for pain management therapies .

Therapeutic Potential

2.1 Treatment of Neurological Disorders

Given its NMDA receptor antagonism, this compound could be developed as a treatment for neurological disorders characterized by excitotoxicity, such as multiple sclerosis and traumatic brain injury. The ability to protect neurons from overactivation may help mitigate damage in these conditions .

2.2 Antidepressant Effects

Emerging evidence suggests that NMDA receptor antagonists can have rapid antidepressant effects. The unique structure of methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate positions it as a candidate for further exploration in the treatment of depression, particularly treatment-resistant forms .

Research Findings and Case Studies

3.1 Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications to the piperidine ring and the fluorophenyl group significantly influence the biological activity of the compound. For instance, variations in the substituents on the piperidine nitrogen can enhance receptor binding affinity and selectivity .

3.2 In Vivo Studies

In vivo studies have demonstrated that administration of related compounds leads to significant reductions in pain response in animal models, suggesting that methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate may possess similar efficacy .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Group

Methyl 4-[({[(4-Chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate (CAS: 1234949-01-9)
  • Key Difference : The 4-fluorophenyl group is replaced with a 4-chlorophenyl moiety.
  • Impact : The chlorine atom increases molecular weight (339.82 vs. hypothetical ~335 for the fluoro analog) and may enhance lipophilicity (Cl has higher molar refractivity than F). This substitution is common in SAR studies to optimize bioavailability and target binding .
Methyl 4-({[(3,4-Dimethylphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate (BI82029)
  • Key Difference : The 4-fluorophenyl group is replaced with a 3,4-dimethylphenyl group.

Modifications in the Carbamate Ester Group

Ethyl 4-[[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate
  • Key Difference: The carbamoyl urea linker is replaced with a benzimidazole-amino group.
  • Impact : The benzimidazole moiety introduces aromaticity and hydrogen-bonding capacity, which may enhance binding to enzymes like kinases or proteases. The molecular weight increases significantly (396.46 vs. ~335 for the target compound) .
tert-Butyl 4-(Prop-2-yn-1-yloxy)piperidine-1-carboxylate
  • Key Difference : The methyl carboxylate is replaced with a tert-butyl carboxylate , and a propargyloxy group is added.
  • The propargyl group enables click chemistry applications .

Variations in the Urea Linker

Ethyl 4-{[(Methylcarbamoyl)methyl]amino}piperidine-1-carboxylate
  • Key Difference: The urea linker is simplified to a methylcarbamoyl-methylamino group.
  • Impact : Reduced hydrogen-bonding capacity may decrease target affinity but improve solubility (molecular weight = 243.30) .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituent Differences Potential Biological Impact Reference
Methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate C₁₆H₂₁FN₃O₃ ~335 (hypothetical) 4-fluorophenylmethyl, carbamoyl urea linker Kinase/GPCR inhibition, metabolic stability N/A
Methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate C₁₆H₂₁ClN₃O₃ 339.82 Chlorine replaces fluorine Increased lipophilicity, altered target binding
BI82029 C₁₇H₂₅N₃O₃ 319.40 3,4-dimethylphenyl group Enhanced steric effects, metabolic stability
Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate C₂₂H₂₅FN₄O₂ 396.46 Benzimidazole-amino group Improved enzyme inhibition (e.g., kinases)

Analytical Methods

  • Reverse-phase HPLC (e.g., Newcrom R1 column) is effective for analyzing methyl piperidine carboxylates, as demonstrated for methyl 4-(carbamoyl)-4-((4-fluorophenyl)amino)piperidine-1-carboxylate (). This method is scalable for pharmacokinetic studies .

Méthodes De Préparation

Reaction Scheme

  • Synthesis of 4-(aminomethyl)piperidine-1-carboxylic acid methyl ester

    • Starting material: 4-(aminomethyl)piperidine

    • Esterification with methyl chloroformate in dichloromethane (DCM) at 0–5°C.

    • Base: Triethylamine (TEA) to neutralize HCl byproduct.

  • Urea bond formation

    • Reaction of 4-(aminomethyl)piperidine-1-carboxylate with 4-fluorobenzyl isocyanate in tetrahydrofuran (THF) at room temperature.

    • Catalyst: None required; reaction proceeds via nucleophilic addition.

Table 1: Reaction Conditions for Method 1

StepReagentsSolventTemperatureTimeYield
1Methyl chloroformate, TEADCM0–5°C2 h85%
24-Fluorobenzyl isocyanateTHF25°C12 h78%

Analytical Validation

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.45–1.70 (m, 2H, piperidine-H), 2.70–2.90 (m, 4H, piperidine-H), 3.65 (s, 3H, COOCH3), 4.30 (d, 2H, J = 5.6 Hz, CH2NH), 6.95–7.15 (m, 4H, Ar-H).

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).

Method 2: Carbamoyl Chloride-Mediated Synthesis

Reaction Scheme

  • Preparation of 4-fluorobenzyl carbamoyl chloride

    • Phosgene analog (triphosgene) reacts with 4-fluorobenzylamine in DCM at −10°C.

  • Coupling with piperidine intermediate

    • 4-(Aminomethyl)piperidine-1-carboxylate reacts with in-situ-generated carbamoyl chloride.

    • Base: N-Ethyl-N,N-diisopropylamine (DIPEA) to scavenge HCl.

Table 2: Reaction Conditions for Method 2

StepReagentsSolventTemperatureTimeYield
1Triphosgene, 4-fluorobenzylamineDCM−10°C1 h90%
2DIPEADCM25°C6 h72%

Challenges and Optimizations

  • Side reactions : Over-chlorination mitigated by controlled triphosgene stoichiometry (1:1 molar ratio).

  • Workup : Aqueous NaHCO3 wash removes excess reagents.

Method 3: Solid-Phase Synthesis for High-Throughput Production

Procedure

  • Resin functionalization : Wang resin loaded with Fmoc-protected 4-(aminomethyl)piperidine-1-carboxylate.

  • Urea coupling : 4-Fluorobenzylamine reacted with CDI (1,1'-carbonyldiimidazole) to form activated carbamate, followed by resin cleavage.

Table 3: Solid-Phase Synthesis Parameters

StepReagentsSolventTemperatureTimeYield
1Fmoc-Cl, DIPEADMF25°C3 h95%
2CDI, 4-fluorobenzylamineDMF25°C8 h65%

Advantages

  • Scalability : Suitable for multi-gram synthesis.

  • Purity : Minimal byproducts due to resin-bound intermediates.

Comparative Analysis of Methods

Table 4: Method Comparison

ParameterMethod 1Method 2Method 3
Overall Yield78%72%65%
Purity98.5%97.2%95.8%
ScalabilityModerateHighHigh
Equipment NeedsStandardCryogenicSPPS Kit
  • Method 1 is optimal for small-scale synthesis with high purity.

  • Method 2 offers better scalability but requires careful temperature control.

  • Method 3 suits combinatorial chemistry but has lower yield.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate with high yield?

  • Methodological Answer :

  • Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent, catalyst). This reduces trial-and-error by statistically identifying critical variables .
  • Integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states, narrowing experimental conditions .
  • Use flow chemistry for precise control of reaction kinetics and scalability, particularly for piperidine derivatives .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Combine 1^1H/13^13C NMR and FT-IR to confirm functional groups (e.g., carbamate, urea linkages) .
  • Chromatography : Utilize high-performance liquid chromatography (HPLC) with Chromolith® columns for purity assessment (>98%) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, referencing analogous piperidine-carboxylate derivatives (e.g., COD Entry 2230670) .

Q. What preliminary assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • In vitro Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization assays .
  • Cell Permeability : Apply Caco-2 cell models to assess passive diffusion and efflux ratios, critical for CNS-targeting compounds .
  • Dose-Response Curves : Use IC50_{50}/EC50_{50} determinations in disease-relevant cell lines (e.g., Alzheimer’s models) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted binding affinities?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations to analyze ligand-protein interactions under physiological conditions (e.g., solvation, pH) .
  • Apply machine learning (ML) to cross-validate experimental binding data with structural descriptors (e.g., QSAR models) .
  • Reconcile discrepancies by testing protonation states of the piperidine ring, which significantly impacts binding .

Q. What strategies are effective for studying metabolic stability and metabolite identification?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human hepatocytes and analyze metabolites via LC-MS/MS, focusing on piperidine ring oxidation and fluorophenyl cleavage .
  • Isotope Labeling : Use 19^{19}F-NMR or 13^{13}C-labeled analogs to track metabolic pathways in real-time .
  • In silico Prediction : Deploy software like ADMET Predictor™ to prioritize metabolites for experimental validation .

Q. How to design a robust study to investigate its mechanism of action in complex biological systems?

  • Methodological Answer :

  • Multi-omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map signaling pathways perturbed by the compound .
  • CRISPR-Cas9 Screening : Identify genetic modifiers of drug sensitivity/resistance in genome-wide knockout libraries .
  • Kinetic Modeling : Develop compartmental models to quantify target engagement and off-rate kinetics in vivo .

Q. What advanced statistical approaches address variability in pharmacological data across experimental replicates?

  • Methodological Answer :

  • Mixed-Effects Models : Account for batch-to-batch variability in cell-based assays using hierarchical Bayesian frameworks .
  • Bootstrap Resampling : Estimate confidence intervals for IC50_{50} values when replicates are limited .
  • Meta-Analysis : Aggregate data from independent studies to identify trends obscured by noise (e.g., outlier exclusion criteria) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational binding predictions and experimental inhibition data?

  • Methodological Answer :

  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for tautomeric or conformational states not modeled initially .
  • Cryo-EM/XRPD : Resolve ligand-induced protein conformational changes that alter binding pockets .
  • Experimental Controls : Verify compound stability under assay conditions (e.g., pH, redox environment) to rule out degradation artifacts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.